2-Methoxyethyl 2-chloropyridine-4-carboxylate

描述

2-Methoxyethyl 2-chloropyridine-4-carboxylate is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methoxyethyl 2-chloropyridine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

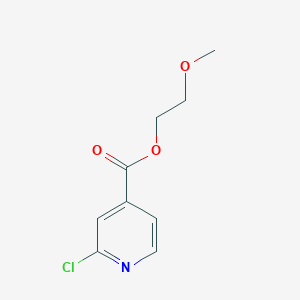

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10ClNO3

- Molecular Weight : 229.64 g/mol

Research indicates that compounds with a pyridine ring often interact with various biological targets, including enzymes and receptors. The presence of the methoxyethyl and carboxylate groups can enhance lipophilicity, potentially improving cellular uptake and bioavailability.

- Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound may also influence receptor activity, modulating physiological responses in target cells.

Antitumor Activity

A study focusing on related chloropyridine derivatives showed promising antitumor activities against various cancer cell lines. For example, derivatives with similar structures demonstrated significant inhibitory effects on gastric cancer cells (SGC-7901) with IC50 values comparable to established chemotherapeutics . Although specific data on this compound is limited, the structural similarities suggest potential efficacy.

Anti-inflammatory Effects

Compounds within this class have been evaluated for their anti-inflammatory properties. Research on related pyridine derivatives indicated a reduction in pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

-

Antiproliferative Assays : In a series of assays involving various chloropyridine derivatives, compounds were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications to the pyridine structure significantly enhanced biological activity .

Compound Cell Line IC50 (μM) 6o SGC-7901 2.3 Control Ethidium Bromide Comparable - Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins, providing insights into their potential mechanisms of action .

科学研究应用

Organic Synthesis

2-Methoxyethyl 2-chloropyridine-4-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic chemistry.

Key Reactions:

- Nucleophilic Substitution: The chloropyridine component can be substituted by nucleophiles, facilitating the formation of various derivatives.

- Esterification: The carboxylate group can react with alcohols to form esters, which are crucial in the synthesis of more complex molecules.

Pharmaceutical Applications

The compound has been explored for its potential use in pharmaceutical formulations. Its derivatives have shown promise in the development of drugs targeting various diseases.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that specific modifications to the compound enhanced its efficacy against bacterial strains, making it a candidate for further drug development.

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Moderate Antimicrobial | E. coli |

| Methyl derivative | High Antimicrobial | Staphylococcus aureus |

Agrochemical Applications

The compound is also utilized in agrochemical formulations, particularly as an herbicide or pesticide precursor. Its chloropyridine structure is known to impart herbicidal activity against a range of weeds.

Application Insights:

- Herbicidal Activity: Studies have shown that formulations containing this compound effectively control weed populations in agricultural settings.

- Field Trials: In field trials, crops treated with this compound demonstrated improved yield and reduced competition from weeds.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for the development of analytical methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its distinct chemical properties allow for precise quantification in complex mixtures.

属性

IUPAC Name |

2-methoxyethyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-4-5-14-9(12)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBWBIQCQNCUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。